molecular formula C12H22N2O2 B1381266 tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1630907-27-5

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No.: B1381266
CAS No.: 1630907-27-5
M. Wt: 226.32 g/mol
InChI Key: PDJAMSVGNXBESR-UHFFFAOYSA-N
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Description

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂. It is a white solid that is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and unique bicyclic structure, which makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate typically involves the protection of the amine group in 4-aminobicyclo[2.2.1]heptane. One common method is the reaction of 4-aminobicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored as a potential drug candidate or as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate
  • tert-Butyl (3-aminobicyclo[2.2.1]heptan-1-yl)carbamate

Uniqueness

tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is unique due to its specific substitution pattern on the bicyclic ring, which can lead to different reactivity and biological activity compared to its analogs. The position of the amino group and the overall steric hindrance provided by the tert-butyl group contribute to its distinct properties.

Properties

IUPAC Name

tert-butyl N-(4-amino-1-bicyclo[2.2.1]heptanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-12-6-4-11(13,8-12)5-7-12/h4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJAMSVGNXBESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143248
Record name Carbamic acid, N-(4-aminobicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630907-27-5
Record name Carbamic acid, N-(4-aminobicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630907-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-aminobicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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